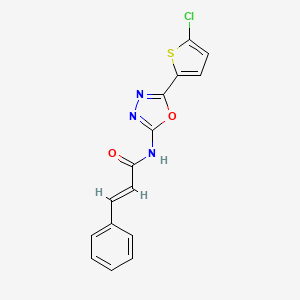

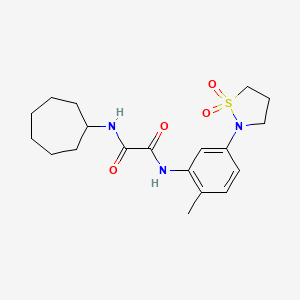

![molecular formula C19H9Cl2F3N2O B2935512 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 252060-06-3](/img/structure/B2935512.png)

2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters and isocyanates . For example, the compound “3,4-Dichlorophenyl N-(3-(trifluoromethyl)phenyl)carbamate” can be synthesized by reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters and amination reactions .Wissenschaftliche Forschungsanwendungen

Structural and Optical Properties

Research on pyridine derivatives, such as those discussed by Zedan, El-Taweel, and El-Menyawy (2020), has explored their structural, optical, and diode characteristics. The study of 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile and its derivatives highlighted their monoclinic polycrystalline nature and calculated optical functions, indicating potential applications in optoelectronics and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Biological Activity

Another avenue of research involves the synthesis of novel pyridine and fused pyridine derivatives for biological applications. Flefel et al. (2018) synthesized a series of new compounds starting from pyridine derivatives, demonstrating moderate to good binding energies on target proteins and exhibiting antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). This suggests that similar compounds could be designed for targeted therapeutic applications.

Crystal Structure Analysis

The crystal structure analysis of pyrazole-pyridine derivatives, as conducted by Liu et al. (2013), provides a foundation for understanding the molecular configurations essential for designing compounds with specific properties. The detailed examination of crystal structures can guide the synthesis of new materials with desired physical and chemical characteristics (Liu, Chen, Sun, & Wu, 2013).

Electrochemical Applications

Research into the electrochemical applications of pyridine derivatives, as seen in the work of Carbas, Kıvrak, Teke, Zora, and Önal (2014), explores the synthesis of new monomers for electropolymerization, revealing multichromic properties. This indicates potential uses in electrochromic devices, highlighting the versatility of pyridine derivatives in electronic applications (Carbas, Kıvrak, Teke, Zora, & Önal, 2014).

Antimicrobial and Anticancer Research

The antimicrobial and anticancer properties of pyridine derivatives, as explored by Elewa et al. (2021), further underscore the therapeutic potential of these compounds. The synthesis and characterization of new pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and their subsequent evaluation for antibacterial and antitumor activities demonstrate the broad applicability of pyridine derivatives in medicinal chemistry (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Wirkmechanismus

Target of Action

The trifluoromethyl group, a component of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially influence the compound’s mode of action.

Pharmacokinetics

The compound has a predicted boiling point of 2200±350 °C and a predicted density of 1542±006 g/cm3 . These properties could potentially influence the compound’s pharmacokinetics.

Action Environment

The compound’s storage conditions are recommended to be 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl2F3N2O/c20-15-6-5-14(9-16(15)21)27-18-12(10-25)4-7-17(26-18)11-2-1-3-13(8-11)19(22,23)24/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSIQGGIIWBJIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

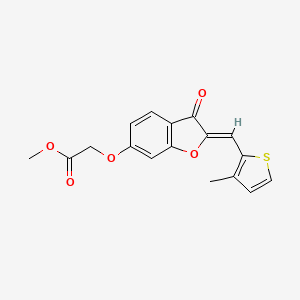

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2935431.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2935437.png)

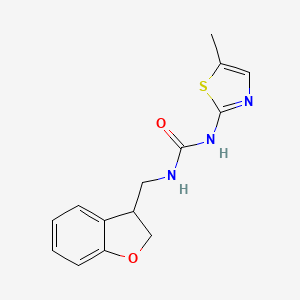

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2935438.png)

![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2935444.png)

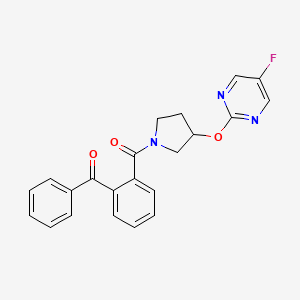

![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2935446.png)